molecular formula C22H25N3O5S B11443557 5-[3-(4-methanesulfonamidophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(4-methanesulfonamidophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B11443557
M. Wt: 443.5 g/mol
InChI Key: JFKULBMZIXVPLF-UHFFFAOYSA-N
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Description

5-[3-(4-methanesulfonamidophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methanesulfonamidophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazoline derivative in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-[3-(4-methanesulfonamidophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-methanesulfonamidophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it can act as a fluorescent chemosensor by binding to metal ions like cadmium (Cd2+), leading to changes in fluorescence intensity . This interaction is often mediated through photoinduced electron transfer mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[3-(4-methanesulfonamidophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a fluorescent chemosensor for metal ions is particularly noteworthy .

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

5-[5-[4-(methanesulfonamido)phenyl]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C22H25N3O5S/c1-15-6-8-17(9-7-15)20-14-19(23-25(20)21(26)4-3-5-22(27)28)16-10-12-18(13-11-16)24-31(2,29)30/h6-13,20,24H,3-5,14H2,1-2H3,(H,27,28)

InChI Key

JFKULBMZIXVPLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

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